3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-13-9-12(1-2-14(13)19)24-5-7-25(8-6-24)17(27)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDXTWZRUNEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Sequential Amidation and Nucleophilic Substitution
The most widely reported synthesis route involves four sequential transformations starting from 4-hydroxypiperazine derivatives. Initial Boc protection of the piperazine nitrogen using tert-butyl dicarbonate in dichloromethane achieves 85–90% conversion under mild conditions (25°C, 5 hr). Subsequent condensation with 3-chloro-4-fluorophenyl magnesium bromide in tetrahydrofuran at −78°C introduces the aryl group, though this step requires strict moisture control to maintain yields above 70%.
Critical to the synthesis is the pyridazine ring formation through nucleophilic aromatic substitution. As demonstrated in analogous systems, reacting 6-chloropyridazine-3-carbonyl chloride with Boc-protected piperazine intermediates in N,N-dimethylformamide at 80°C for 12 hours achieves 62% yield. Final triazole incorporation via Huisgen cycloaddition completes the structure, though traditional batch methods struggle with exothermic side reactions.
Table 1: Representative Yields for Multi-Step Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N | DCM, 25°C, 5 hr | 89 |
| Aryl Substitution | ArMgBr, THF | −78°C, 2 hr | 71 |
| Pyridazine Coupling | PyCl-COCl, DMF | 80°C, 12 hr | 62 |
| Triazole Formation | NaN₃, CuSO₄·5H₂O | H₂O/EtOH, 60°C, 8 hr | 58 |
Continuous-Flow Approaches for Triazole Synthesis
Recent advances in flow chemistry address limitations in traditional triazole formation. A continuous microreactor system employing copper tubing (ID: 1.0 mm) enables precise temperature control (90°C) and residence time optimization (15 min), boosting yields to 82% compared to batch methods (58%). This approach eliminates chromatographic purification by leveraging the system's superior heat dissipation and mixing efficiency, particularly beneficial for managing exothermic cycloadditions.
Key parameters influencing flow synthesis outcomes:
- Residence Time: <10 minutes results in incomplete conversion (≤45%), while >20 minutes promotes decomposition
- Catalyst Loading: 5 mol% CuI optimal for balancing cost and reactivity
- Solvent System: Ethanol/water (4:1 v/v) enhances reagent solubility while minimizing side reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Innovations
The triazole moiety's regioselectivity challenges have been mitigated through modified CuAAC protocols. Employing tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand in dimethyl sulfoxide at 60°C achieves >95% 1,4-regioselectivity, critical for maintaining biological activity. Microwave-assisted variants (150 W, 100°C, 30 min) further reduce reaction times while maintaining 89% yield, though scale-up remains challenging due to specialized equipment requirements.
Comparative analysis of triazole formation methods:
| Method | Time (hr) | Yield (%) | Regioselectivity |
|---|---|---|---|
| Conventional CuAAC | 8 | 58 | 1,4 (82%) |
| TBTA-Liganded CuAAC | 4 | 76 | 1,4 (95%) |
| Microwave CuAAC | 0.5 | 89 | 1,4 (93%) |
Solvent and Catalyst Optimization Strategies
Systematic screening of amidation catalysts revealed 1-hydroxybenzotriazole (HOBt) combined with N,N'-diisopropylcarbodiimide (DIC) in dichloromethane maximizes coupling efficiency (92% conversion) while minimizing racemization. Polar aprotic solvents like dimethylacetamide improve pyridazine intermediate solubility at elevated temperatures, though prolonged heating (>15 hr) induces decomposition (>20% yield loss).
Notable findings from reaction optimization studies:
- Temperature Threshold: Pyridazine couplings above 90°C accelerate decomposition pathways
- Catalyst Poisoning: Residual amines reduce CuAAC efficiency by 30–40% without proper washing
- pH Sensitivity: Triazole cyclization requires strict pH control (7.5–8.5) to prevent protonation of intermediate azides
Challenges in Purification and Scale-Up
The compound's polarity gradient (logP = 2.1) complicates chromatographic separation, necessitating optimized eluent systems. A hexane/ethyl acetate gradient (3:1 to 1:2 v/v) with 0.1% triethylamine modifier achieves baseline separation of regioisomers on silica gel. Crystallization challenges persist due to the molecule's conformational flexibility – screening 12 solvent systems identified ethyl acetate/n-heptane (1:3) as optimal for obtaining X-ray quality crystals.
Critical scale-up considerations:
- Exotherm Management: Semi-batch addition protocols for azide precursors prevent thermal runaway
- Metal Contamination: Chelating resins required to reduce copper levels below 10 ppm in final API
- Polymorphism Control: Seeded cooling crystallization (−0.5°C/min) ensures consistent crystal form
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives containing triazole and pyridazine rings often exhibit promising anticancer properties. For instance, compounds similar in structure have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-8) cells. The incorporation of the triazole moiety has been linked to enhanced activity against specific cancer types due to its ability to inhibit critical pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies on related structures that inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds with similar piperazine structures have demonstrated significant anti-inflammatory activity, suggesting that this compound could also exhibit similar properties through modulation of inflammatory pathways .
Case Studies
Several studies have investigated compounds structurally related to 3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine:
- Study on Triazole Derivatives : Research published in Pharmaceutical Sciences Review highlighted that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .
- Pyridazino Compounds : A study focusing on fused pyridazino compounds reported their effectiveness against lung and leukemia cancers, demonstrating the potential for similar structures to be developed for therapeutic use .
- Piperazine-based Anti-inflammatories : Investigations into piperazine derivatives have shown promising results in reducing inflammation markers in vivo, indicating that the compound may also contribute to anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of the Target Compound with Analogs
*logP values inferred from analogs with similar substituents.
†Data from for triazole-piperazine hybrids.
Structural Nuances and Pharmacological Implications
Piperazine Substituents :
- The target compound’s 3-chloro-4-fluorophenyl group distinguishes it from analogs with simpler aryl substitutions (e.g., 4-chlorophenyl in or 2-fluorophenyl in ). Chlorine and fluorine atoms may enhance hydrophobic interactions and metabolic stability compared to unsubstituted rings .
- The carbonyl bridge between piperazine and pyridazine (vs. direct linkage in ) introduces a polar group that could modulate solubility and hydrogen-bonding capacity.
Triazole Position and Role: The 1,2,4-triazole at position 6 is conserved in many analogs (e.g., ).
Biological Activity: While direct data for the target compound are unavailable, structurally related 3-chloro-pyridazine-piperazine derivatives exhibit anti-bacterial and anti-viral activities .
Lipophilicity and Solubility: Analogs with triazole-piperazine motifs (e.g., ) exhibit logP values ≥0.96, indicating moderate lipophilicity.
Biological Activity
The compound 3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.9 g/mol. The structure integrates a piperazine moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 1049539-28-7 |
Antiviral Properties
Research indicates that compounds with similar structural features exhibit antiviral activity against various viruses, including coronaviruses. A study highlighted that triazole derivatives can act as potent inhibitors of CSNK2 kinase, which is implicated in viral replication processes. The introduction of the triazole group in our compound may enhance its inhibitory effects against viral targets, potentially improving its efficacy against viral infections like SARS-CoV-2 .
Inhibition of Monoamine Oxidase (MAO)
The compound's structural similarity to known MAO inhibitors suggests potential neuroprotective effects. In studies involving related pyridazinones, compounds demonstrated significant inhibition of MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. For instance, derivatives were found to be selective and reversible inhibitors of MAO-B, showing promising IC50 values that indicate strong inhibitory potency . This suggests that our compound may also exhibit similar neuroprotective properties.
Antitubercular Activity
Recent investigations into hybrid compounds containing triazole and pyridazine scaffolds have shown promising results against Mycobacterium tuberculosis. The biological evaluation indicated that these compounds could serve as potential antitubercular agents . Given the presence of both triazole and pyridazine in our compound, it is plausible that it may possess similar antitubercular activity.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine and triazole groups allows for effective binding to enzyme active sites, inhibiting their function.
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmitter signaling pathways, potentially leading to antidepressant or anxiolytic effects.
- Antiviral Mechanism : By inhibiting kinases involved in viral replication, the compound could reduce viral load and improve outcomes in infected individuals.
Case Studies
- Antiviral Efficacy : A study demonstrated that triazole derivatives significantly reduced viral replication in vitro by targeting CSNK2 kinase .
- Neuroprotective Effects : In vivo models showed that compounds with similar structures reduced neurodegeneration markers in models of Alzheimer’s disease .
- Tuberculosis Treatment : A recent clinical trial involving triazole-pyridazine hybrids reported a reduction in bacterial load in patients resistant to standard treatments .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
Methodological Answer: The compound is synthesized via nucleophilic substitution and coupling reactions. A common approach involves reacting 3,6-dichloropyridazine with 1-(3-chloro-4-fluorophenyl)piperazine under reflux in ethanol (4–6 hours, ~80°C), followed by coupling with 1H-1,2,4-triazole using a carbonylating agent (e.g., phosgene or triphosgene) . Critical parameters include:
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- NMR : H and C NMR confirm substituent positions and piperazine/triazole integration. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while piperazine carbons resonate at δ 45–55 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing (e.g., chair conformation of piperazine, dihedral angles between aromatic rings). Weak C–H⋯N hydrogen bonds (2.69 Å, 150°) stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacological data in target validation studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, off-target effects). Strategies include:
- Dose-response curves : Validate activity across 3–5 log units to confirm EC/IC consistency.
- Counter-screening : Test against structurally related receptors (e.g., dopamine D2, serotonin 5-HT) to rule out promiscuity .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular readouts (e.g., cAMP modulation) .
Q. What computational approaches predict binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sigma-1 receptors. Focus on piperazine’s nitrogen atoms and triazole’s π-π stacking .
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2.0 Å over 100 ns). Key metrics include hydrogen bond occupancy and binding free energy (MM/PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., halogen-bond donors from Cl/F substituents) using MOE or Phase .
Q. How can the synthetic route be optimized for scalability without compromising yield?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent (switch to THF/water biphasic systems), and catalyst (e.g., Pd/C for coupling steps) to identify robust conditions .
- Flow Chemistry : Continuous flow reactors reduce reaction time (from hours to minutes) and improve reproducibility .
- Green Chemistry Principles : Replace phosgene with safer carbonyl sources (e.g., diphenyl carbonate) and recover solvents via distillation .
Q. What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-compound treatment via Western blot .
- Knockout Models : Use CRISPR-Cas9 to delete target genes and assess loss of compound activity .
- Radioligand Displacement : H-labeled analogues quantify receptor occupancy (K < 100 nM indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
